Cas no 157434-99-6 (Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1))

Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) structure
157434-99-6 structure
Product Name:Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
CAS No:157434-99-6
MF:C17H12ClN2NaO4
MW:366.730954170227
CID:176603
PubChem ID:23675947
Update Time:2025-04-19

Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
    • sodium,2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
    • NSC-656889
    • NSC-697887(free acid)
    • sodium 2-{4-[(7-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
    • XK-469
    • sodium;2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
    • PROPANOIC ACID, 2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)PHENOXY)-, SODIUM SALT, (+/-)-
    • G6S5600O0D
    • XB-469
    • XK 469
    • NSC656889
    • NSC 656889
    • sodium 2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate
    • 157434-99-6
    • XB 469
    • SCHEMBL8881029
    • Sodium 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)propionate
    • UNII-G6S5600O0D
    • XK469
    • Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt
    • Q27278852
    • DTXSID70935673
    • XK 469 [WHO-DD]
    • Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
    • CHEMBL2028299
    • Inchi: 1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1
    • InChI Key: OJENKXNXJPNEPU-UHFFFAOYSA-M
    • SMILES: ClC1C=CC2C(C=1)=NC(=CN=2)OC1C=CC(=CC=1)OC(C(=O)[O-])C.[Na+]

Computed Properties

  • Exact Mass: 366.0383288g/mol
  • Monoisotopic Mass: 366.0383288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 437
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.4Ų

Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) Related Literature

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.